molecular formula C11H10N2O2 B1604623 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid CAS No. 28824-94-4

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1604623
CAS No.: 28824-94-4
M. Wt: 202.21 g/mol
InChI Key: NEDPOZZCAYIDNP-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with the molecular formula C11H10N2O2, features a phenyl group and a carboxylic acid group attached to the imidazole ring, making it a versatile building block in organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid plays a crucial role in biochemical reactions. It is known to interact with several enzymes, including xanthine oxidase and β-glucuronidase . These interactions are primarily inhibitory, where this compound acts as a potent inhibitor, affecting the enzymatic activity and thereby influencing various metabolic pathways. Additionally, it maintains the integrity of bacterial DNA by inhibiting enzymes that could potentially degrade it .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced oxidative stress within cells, thereby protecting them from damage . Furthermore, its interaction with β-glucuronidase can affect the detoxification processes within cells, impacting overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like xanthine oxidase and β-glucuronidase, inhibiting their activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and metabolic flux. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and thus preventing the enzyme from catalyzing its reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes like xanthine oxidase and β-glucuronidase can persist, but may diminish as the compound degrades . This degradation can lead to a reduction in its efficacy in biochemical assays and cellular studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, its inhibition of β-glucuronidase impacts the metabolism of glucuronides, which are crucial for detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for these transporters and binding proteins, which can affect its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The precise localization ensures that this compound can effectively modulate cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions, such as the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods. These methods typically involve the cyclo-condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products

The major products formed from these reactions include disubstituted imidazoles, which can be further functionalized for various applications .

Scientific Research Applications

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles, such as:

  • 2-Phenylimidazole
  • 4-Methylimidazole
  • 1H-Imidazole-4-carboxylic acid

Uniqueness

What sets 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid apart is its unique combination of a phenyl group and a carboxylic acid group attached to the imidazole ring. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDPOZZCAYIDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183017
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28824-94-4
Record name 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28824-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028824944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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